Methyl 5-bromo-3,6-dichloropicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c1-13-7(12)5-4(9)2-3(8)6(10)11-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAISURFCXQJBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Advanced Chemical Transformations of Methyl 5 Bromo 3,6 Dichloropicolinate
Strategies for Precursor Synthesis and Functionalization
The construction of the target molecule often begins with the synthesis of a less complex, but strategically functionalized, pyridine (B92270) core. Halogenated pyridine carboxylic acids are key precursors that are subsequently esterified to form the picolinate (B1231196) structure.
The primary precursor for Methyl 5-bromo-3,6-dichloropicolinate is 3,6-dichloropicolinic acid. Several methods have been developed for its synthesis, starting from different materials.
One common industrial method involves the hydrolysis of a 2-(trichloromethyl)pyridine (B1595038) derivative. For instance, 3,6-dichloro-2-(trichloromethyl)pyridine (B156922) can be hydrolyzed using strong acids like sulfuric, nitric, or phosphoric acid to yield 3,6-dichloropicolinic acid. google.com This hydrolysis step effectively converts the trichloromethyl group into a carboxylic acid. The starting material, 3,6-dichloro-2-(trichloromethyl)pyridine, can itself be synthesized via the high-temperature chlorination of α-picoline (2-methylpyridine). nih.govgoogle.com
Another approach is the reduction of more heavily halogenated precursors. An electrochemical synthesis method has been reported for producing 3,6-dichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid. researchgate.netgoogle.com This process involves an electrolytic reduction reaction in an alkaline aqueous solution, offering a high-yield and high-purity route. researchgate.net While effective, methods involving precursors like 2-cyano-3,4,5,6-tetrachloropyridine can be less suitable for commercial production due to the use of hazardous reagents like hydrazine (B178648) and cyanide. researchgate.net
The oxidation of alkylpyridines is a fundamental method for producing pyridine carboxylic acids. wikipedia.org For example, 2,6-lutidine (2,6-dimethylpyridine) can be oxidized with potassium permanganate (B83412) to produce 2,6-pyridinedicarboxylic acid, which can then be further functionalized. patsnap.com
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Acid Hydrolysis | 3,6-dichloro-2-(trichloromethyl)pyridine | H₂SO₄, HNO₃, or H₃PO₄ | Good selectivity and established process. | Requires harsh acidic conditions. | google.com |
| Electrochemical Reduction | 3,4,5,6-tetrachloropicolinic acid | Alkaline aqueous solution, electric current | High yield (>90%) and purity (>95%), avoids hazardous reagents. | Requires specialized electrochemical equipment. | researchgate.net |
| Hydrolysis-Reduction | 2-cyano-3,4,5,6-tetrachloropyridine | Hydrazine, cyanide | Low cost of raw materials. | Use of highly toxic reagents. | researchgate.net |
Once the halogenated picolinic acid precursor is obtained, the next step is esterification to form the methyl picolinate. Several standard and advanced esterification techniques can be employed.
A straightforward method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid. umsl.edu This equilibrium-driven process is effective for a range of picolinic acid derivatives.
For substrates that may be sensitive to strong acids or high temperatures, the carboxylic acid can be first activated. A common activation method is the conversion of the picolinic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). umsl.edunih.gov The resulting highly reactive acyl chloride is then treated with methanol, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to afford the methyl ester. nih.gov
Coupling reagents are also widely used for esterification under mild conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the reaction between a picolinic acid and an alcohol. nih.govresearchgate.net However, this method can be complicated by the formation of N-acylurea byproducts, a known issue in the DCC coupling of picolinic acid. nih.govresearchgate.net
| Method | Key Reagents | Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|
| Fischer Esterification | Methanol, concentrated H₂SO₄ (catalyst) | Reflux | Simple, uses inexpensive reagents. | umsl.edu |
| Acyl Chloride Formation | 1. SOCl₂, DMF (catalyst) 2. Methanol, Triethylamine | Room temperature | High reactivity, suitable for sensitive substrates. | nih.gov |
| DCC Coupling | Methanol, DCC | Room temperature | Mild conditions. | researchgate.net |
Direct Synthesis Pathways for this compound
The final stage in the synthesis involves the precise introduction of the remaining halogen atoms onto the picolinate scaffold. This requires highly selective halogenation techniques to achieve the desired 5-bromo-3,6-dichloro substitution pattern.
Direct halogenation of pyridine rings via electrophilic aromatic substitution (EAS) is notoriously challenging. nih.gov The pyridine nitrogen atom deactivates the ring towards electrophiles, making it significantly less reactive than benzene. nih.govchemrxiv.org Consequently, forcing conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, are often required, which can limit functional group tolerance and lead to mixtures of products. chemrxiv.org
In the case of a methyl 3,6-dichloropicolinate scaffold, the ring is further deactivated by the two electron-withdrawing chlorine atoms and the methyl carboxylate group. However, these substituents also direct any potential electrophilic attack. The task is to introduce a bromine atom specifically at the C-5 position. Modern methods have been developed using more powerful halogenating reagents that can functionalize even highly unreactive heterocyclic scaffolds under milder conditions. researchgate.net
Achieving the specific 5-bromo-3,6-dichloro arrangement on the picolinate ring hinges on selective halogenation. Assuming the synthesis starts from methyl 3,6-dichloropicolinate, the key transformation is the selective bromination at the C-5 position. The directing effects of the existing substituents (chlorine at C-3 and C-6, ester at C-2) would govern the regioselectivity of this reaction.
While classical electrophilic bromination with Br₂ and a Lewis acid could be attempted, modern synthetic chemistry offers more refined approaches. For instance, N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are widely used as sources of electrophilic halogens under milder conditions. researchgate.netresearchgate.netgoogle.com
Recent advances in pyridine functionalization include strategies that temporarily alter the electronic nature of the ring. A ring-opening, halogenation, ring-closing sequence can transform the electron-deficient pyridine into a more reactive azatriene intermediate, which readily undergoes halogenation with reagents like N-halosuccinimides before the pyridine ring is reformed. chemrxiv.org This approach allows for 3-selective halogenation on a range of substituted pyridines. chemrxiv.org
A well-established strategy to modulate the reactivity and regioselectivity of halogenation on a pyridine ring is through the formation of a pyridine N-oxide. The N-oxide group is electron-donating through resonance, which activates the pyridine ring towards electrophilic substitution, particularly at the C-2 and C-4 positions. nih.govnih.gov
This method provides practical access to various 2-halo and 4-halo-substituted pyridines. nih.govnih.gov For example, after N-oxidation, the ring can be nitrated at the 4-position, and the nitro group can then be displaced by a halide. Alternatively, direct halogenation of the N-oxide can occur. nih.govacs.org Following the desired halogenation, the N-oxide functionality can be removed via reduction with reagents like PCl₃ or PBr₃. nih.gov
While N-oxidation is a powerful tool for directing halogenation to the C-4 position, its application for achieving substitution at the C-5 position, as required for this compound, is less direct. It would likely require a more complex, multi-step sequence involving blocking and directing groups, making direct bromination of the pre-formed methyl 3,6-dichloropicolinate scaffold a more plausible synthetic route.
Chemical Reactivity and Derivatization Studies of this compound
This compound is a highly functionalized pyridine derivative, offering multiple sites for chemical modification. Its reactivity is dictated by the interplay of the electron-deficient pyridine ring, the steric and electronic effects of the three halogen substituents (two chlorine, one bromine), and the methyl ester group. The following sections detail the principal chemical transformations and reactivity patterns associated with this compound, drawing upon established principles of heterocyclic and organometallic chemistry.
The pyridine ring in this compound is rendered significantly electron-poor by the cumulative electron-withdrawing effects of the nitrogen atom, the two chlorine atoms, the bromine atom, and the methoxycarbonyl group. This electronic deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally favored in electron-deficient aromatic systems. masterorganicchemistry.compressbooks.pub In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the expulsion of a leaving group. pressbooks.publibretexts.org
For this specific molecule, the potential leaving groups are the two chloride ions and the bromide ion. In SNAr reactions on halogenated pyridines, the positions most activated towards nucleophilic attack are those ortho and para to the ring nitrogen and other electron-withdrawing groups. The chlorine atom at the C-6 position is para to the nitrogen and ortho to the ester group, while the chlorine at the C-3 position is meta to the nitrogen. Generally, the C-6 position would be expected to be more reactive towards nucleophiles than the C-3 position.
While direct studies on this compound are not prevalent, the regioselectivity of SNAr reactions is well-documented for related polychloro-heterocyclic compounds. nih.gov Strong nucleophiles such as alkoxides, amines, and thiolates can displace the chloro substituents, typically under heated conditions in a polar aprotic solvent like DMSO or DMF. The reaction with a generic nucleophile (Nu⁻) would proceed as follows, with the C-6 chloride being the most probable site of initial substitution.
Reaction Scheme:
this compound + Nu⁻ → Methyl 5-bromo-3-chloro-6-(nucleophile)picolinate + Cl⁻
The relative reactivity of the C-Cl versus C-Br bonds as leaving groups in SNAr is complex. Although the C-Br bond is weaker, the rate-determining step is often the initial attack of the nucleophile, which is governed by the electrophilicity of the carbon atom. Fluorine is often the best leaving group in SNAr because its high electronegativity makes the attached carbon highly electrophilic. masterorganicchemistry.com Between chlorine and bromine, the difference is less pronounced and can be influenced by the specific nucleophile and reaction conditions. However, in many heterocyclic systems, chlorides are readily displaced.
The presence of a bromine atom at the C-5 position makes the molecule an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed processes like the Suzuki and Heck reactions. This difference in reactivity allows for selective functionalization at the C-5 position.
Suzuki Coupling:
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org this compound can be coupled with various aryl- or vinylboronic acids to introduce new carbon frameworks. The reaction is expected to proceed selectively at the C-Br bond, leaving the two C-Cl bonds intact.
A representative Suzuki coupling reaction is shown below:
Reaction Scheme:
this compound + R-B(OH)₂ + Base --(Pd Catalyst)--> Methyl 3,6-dichloro-5-R-picolinate
Based on analogous couplings with compounds like methyl 5-bromobenzofuran-2-carboxylate, high yields can be achieved. researchgate.net The table below presents hypothetical yet representative data for the Suzuki coupling of this compound with various boronic acids, based on typical conditions.
| Entry | Boronic Acid (R-B(OH)₂) | Pd Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 95 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88 |
| 4 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 85 |
Heck Reaction:
The Heck reaction couples aryl halides with alkenes, also catalyzed by palladium complexes. nih.gov The C-5 bromo position of the target molecule can be selectively coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl substituent. organic-chemistry.org
Reaction Scheme:
this compound + Alkene + Base --(Pd Catalyst)--> Methyl 3,6-dichloro-5-(alkenyl)picolinate
Typical conditions for the Heck reaction involve a palladium catalyst, a phosphine (B1218219) ligand, a base (often a tertiary amine like Et₃N or an inorganic base like K₂CO₃), and a polar solvent at elevated temperatures. ugent.be
| Entry | Alkene | Pd Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 89 |
| 2 | Styrene | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile (B52724) | 82 |
| 3 | Allyl alcohol | Pd(OAc)₂ / P(o-tolyl)₃ | NaHCO₃ | DMAc | 78 |
The methyl ester group at the C-2 position is a key functional handle, allowing for conversion to the corresponding carboxylic acid (picolinic acid) or other esters.
Ester Hydrolysis:
Hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions. However, the kinetics of this reaction are significantly influenced by the steric hindrance imposed by the two adjacent chlorine atoms at the C-3 and C-6 positions. This steric crowding can impede the approach of a nucleophile (like a hydroxide (B78521) ion) to the carbonyl carbon, making the hydrolysis more difficult than for an unhindered ester. chemicalforums.comdocumentsdelivered.com
Consequently, forcing conditions may be required, such as using a strong base (e.g., NaOH or KOH) in a co-solvent system (e.g., THF/water or Dioxane/water) at elevated temperatures. chemrxiv.org The rate of hydrolysis under basic conditions would follow second-order kinetics, but the rate constant would be expected to be lower than that of less substituted picolinate esters. chemrxiv.org
Transesterification:
Transesterification, the conversion of one ester to another, can be catalyzed by acids, bases, or specific organometallic complexes. organic-chemistry.org Due to the steric hindrance around the methyl ester, standard conditions may be sluggish. More robust methods, such as using a large excess of the new alcohol with a catalyst like sodium alkoxide or employing specialized catalysts like zinc clusters or N-heterocyclic carbenes, might be necessary to achieve efficient conversion. organic-chemistry.orgnih.gov
Pyridine itself is highly resistant to electrophilic aromatic substitution (EAS) compared to benzene. The ring nitrogen acts as an electron-withdrawing group via induction and can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.
In the case of this compound, the pyridine ring is already substituted with four strongly electron-withdrawing groups (two Cl, one Br, and one CO₂Me). This extreme deactivation makes the aromatic ring exceptionally electron-poor and therefore inert to attack by electrophiles. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are not expected to occur on the pyridine ring of this molecule under any practical conditions.
Oxidation:
The pyridine ring is generally stable towards oxidation. nih.gov While alkyl side chains on pyridine rings can be oxidized to carboxylic acids (e.g., picoline to picolinic acid), the fully substituted ring in this compound is already at a high oxidation state and is unlikely to undergo further oxidation without decomposition of the entire molecule. researchgate.netmdpi.com
Reduction:
The substituents on the ring offer several pathways for reduction. The most common and predictable transformation is the hydrogenolysis of the carbon-halogen bonds. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, formic acid, or tetrahydroxydiboron), can be used to selectively remove halogen atoms. bohrium.comcommonorganicchemistry.com
The reactivity for hydrogenolysis generally follows the order C-I > C-Br > C-Cl. Therefore, it is possible to achieve selective reduction of the C-Br bond at the C-5 position while leaving the C-Cl bonds intact by carefully controlling the reaction conditions (catalyst, pressure, temperature). nih.govorganic-chemistry.org More forcing conditions would lead to the additional reduction of the C-Cl bonds. The ester group can also be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this would likely also affect the halogen substituents.
Selective Debromination:
this compound + H₂ (1 atm), Pd/C, Base → Methyl 3,6-dichloropicolinate
Iii. Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Spectroscopic Techniques for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for Methyl 5-bromo-3,6-dichloropicolinate is not widely available in published literature, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting two primary signals corresponding to the distinct proton environments in the molecule.
Aromatic Proton: A single signal is expected for the proton attached to the pyridine (B92270) ring at the C4 position. Its chemical shift would likely appear in the downfield region (typically δ 7.5-8.5 ppm), influenced by the electron-withdrawing effects of the adjacent halogen atoms and the nitrogen atom in the ring.
Methyl Protons: The three protons of the methyl ester group (-OCH₃) would give rise to a singlet. This signal is expected to appear further upfield (typically δ 3.8-4.2 ppm) compared to the aromatic proton.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (C4-H) | 7.5 - 8.5 | Singlet (s) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all seven carbon atoms in the molecule, with each unique carbon environment producing a distinct signal.
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have the most downfield chemical shift (typically δ 160-170 ppm).
Aromatic Carbons: The five carbons of the pyridine ring would each produce a signal in the aromatic region (typically δ 120-150 ppm). The precise shifts would be influenced by the attached substituents (Br, Cl, and the ester group). Carbons directly bonded to the electronegative chlorine and bromine atoms (C3, C5, C6) would be significantly affected.
Methyl Carbon: The carbon of the methyl group (-OCH₃) would resonate at the most upfield position (typically δ 50-60 ppm).
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 160 - 170 |
| C2 (Pyridine) | 145 - 155 |
| C3 (Pyridine) | 130 - 140 |
| C4 (Pyridine) | 125 - 135 |
| C5 (Pyridine) | 115 - 125 |
| C6 (Pyridine) | 140 - 150 |
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments made in the 1D spectra.
HSQC: This experiment would show correlations between directly bonded protons and carbons. A cross-peak would be expected between the C4-H proton signal and the C4 carbon signal, as well as between the methyl protons and the methyl carbon.
HMBC: This experiment reveals longer-range couplings (typically over 2-3 bonds). It would be crucial for confirming the connectivity of the molecule. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, and between the C4-H proton and the adjacent ring carbons (C3, C5).
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
C=O Stretch: A strong, characteristic absorption band for the ester carbonyl group is expected in the IR spectrum, typically in the range of 1720-1740 cm⁻¹.
C-O Stretch: The stretching vibration of the C-O single bond of the ester would likely appear in the 1200-1300 cm⁻¹ region.
Aromatic C=C and C=N Stretches: The pyridine ring would exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-H Stretch: The stretching of the aromatic C-H bond would be observed around 3000-3100 cm⁻¹, while the methyl C-H stretches would appear just below 3000 cm⁻¹.
C-Cl and C-Br Stretches: The vibrations corresponding to the carbon-chlorine and carbon-bromine bonds would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for this peak. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and chlorine has two (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion.
Fragmentation Pathways: Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Cleavage of the halogen atoms (Br or Cl) is also a possible fragmentation route. Analysis of the masses of the resulting fragment ions would help to confirm the molecular structure.
Crystallographic Studies of this compound
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a crystalline solid.
Hypothetical Crystallographic Data Table
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 110 (for monoclinic) |
| Volume (ų) | 1000 - 1500 |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have distinct physical properties. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solid forms by X-ray diffraction.
The conformation of the molecule in the solid state would also be of interest. A key conformational feature is the dihedral angle between the plane of the pyridine ring and the plane of the ester group. This angle is influenced by steric effects from the substituents at the C2 and C6 positions and by intermolecular packing forces within the crystal lattice. The analysis of these solid-state conformations provides insight into the non-covalent interactions that govern the crystal packing.
Iv. Biological Activity: Mechanistic Investigations of Methyl 5 Bromo 3,6 Dichloropicolinate and Analogues
Identification of Potential Molecular Targets (e.g., plant enzymes, cellular receptors)
The primary molecular targets of synthetic auxin herbicides, including picolinates like Methyl 5-bromo-3,6-dichloropicolinate, are components of the auxin signaling pathway. nih.gov The key receptors identified are a family of F-box proteins, specifically the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins. oup.commdpi.com
Research has shown a degree of selectivity between different classes of synthetic auxins and these receptors. Picolinate-based herbicides, in particular, exhibit a strong and selective binding affinity for Auxin Signaling F-Box Protein 5 (AFB5) . nih.govnih.gov This specificity is a distinguishing feature compared to the natural auxin IAA, which may bind to other receptors like TIR1. nih.gov Molecular docking analyses of picolinate (B1231196) analogues have confirmed that these compounds fit effectively into the binding pocket of the AFB5 receptor, initiating a cascade of events that leads to herbicidal action. nih.govnih.gov The interaction is not one of classical enzyme inhibition but rather the hijacking of a receptor protein, which makes it part of a larger protein complex.
Enzyme Inhibition and Activation Studies at a Molecular Level
The mode of action of this compound is not characterized by the direct inhibition or activation of a single enzyme in the traditional sense. Instead, its binding to the AFB5 receptor initiates a process that leads to the targeted degradation of a family of transcriptional repressor proteins known as Aux/IAA proteins. nih.govoup.com
The binding of the synthetic auxin to the TIR1/AFB receptor creates a surface that is recognized by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. oup.com This complex then tags the Aux/IAA repressor proteins with ubiquitin, marking them for destruction by the 26S proteasome. The degradation of these repressors is the critical event that unleashes the activity of auxin response factors (ARFs), which are transcription factors. nih.gov Therefore, the "activity" is a downstream consequence of targeting the receptor, not direct enzymatic modulation.
Modulation of Specific Biochemical Pathways
The degradation of Aux/IAA repressors and subsequent activation of Auxin Response Factors (ARFs) lead to the massive overexpression of numerous auxin-responsive genes. nih.gov This abnormal level of gene expression profoundly disrupts several critical biochemical and physiological pathways, ultimately causing plant death. ucanr.edu
Two of the most significantly impacted pathways are:
Ethylene (B1197577) Biosynthesis: Synthetic auxins induce the overexpression of genes encoding 1-aminocyclopropane-1-carboxylic acid (ACC) synthase , a key enzyme in the ethylene biosynthesis pathway. The resulting overproduction of ethylene leads to classic auxin herbicide symptoms like leaf epinasty (downward curling) and tissue swelling. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-Activity Relationship (SAR) studies on analogues of this compound are crucial for understanding the chemical features required for potent herbicidal activity and for designing new, more effective molecules. Research has demonstrated that modifications to the picolinic acid skeleton can significantly influence binding affinity to the AFB5 receptor and whole-plant efficacy.
Studies involving the replacement of the chlorine atom at the 6-position of the picolinate ring with other functional groups have yielded significant insights. For example, introducing a pyrazolyl ring at this position can lead to compounds with enhanced herbicidal activity compared to older picolinate herbicides like picloram. nih.gov
The following table summarizes SAR findings from a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which are analogues of the core picolinate structure.
| Compound ID | R Group (on Phenyl Ring) | Herbicidal Activity against Broadleaf Weeds | Receptor Binding Insight |
| V-1 - V-18 | Halogen-substituted Phenyls | Generally higher activity | Stronger docking with AFB5 receptor observed for potent analogues |
| V-19 - V-33 | Alkyl-substituted Phenyls | Generally lower activity | Weaker interaction with the receptor is inferred |
| V-7 | 2,4-dichloro-phenyl | IC50 value 45 times lower than halauxifen-methyl | Docked more intensively with AFB5 than picloram |
| V-8 | 4-chloro-2-fluoro-phenyl | Better post-emergence activity than picloram | N/A |
Data synthesized from research on picolinic acid analogues. nih.govnih.gov
These studies indicate that the electronic and steric properties of the substituents on the picolinate ring system are critical for optimal interaction with the AFB5 receptor. Halogen substitutions on an attached phenyl ring, for instance, generally confer better herbicidal activity than alkyl substitutions, highlighting the importance of electronegative groups for receptor binding and subsequent biological action. nih.gov This knowledge guides the rational design of new synthetic auxin herbicides with improved properties.
No Publicly Available Research Found for Computational and Theoretical Chemistry of this compound
The requested article structure necessitates detailed findings from quantum chemical calculations and molecular modeling simulations, including electronic structure analysis, prediction of reactivity, bond dissociation energy assessments, conformational analysis, and ligand-target docking simulations. Without published research on this compound, providing scientifically accurate and verifiable information for these sections is not possible.
While computational studies on structurally similar compounds exist, the strict instruction to focus exclusively on this compound and to not introduce information outside this explicit scope prevents the use of analogous data. Extrapolating findings from other molecules would not meet the required standard of scientific accuracy for the specified compound.
Therefore, the generation of a thorough and informative article based on the provided outline is precluded by the lack of available research data for this compound.
V. Computational and Theoretical Chemistry of Methyl 5 Bromo 3,6 Dichloropicolinate
Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Predictions
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. In the context of herbicidal compounds like Methyl 5-bromo-3,6-dichloropicolinate, QSAR studies are instrumental in predicting the mechanistic interactions that govern their efficacy. By analyzing the structural features of related herbicidal picolinates, insights can be gleaned into how specific substituents and their positions on the pyridine (B92270) ring influence herbicidal potency.
While direct QSAR studies on this compound are not extensively available in public literature, the principles can be extrapolated from research on structurally analogous pyridine carboxylic acid herbicides. These studies often employ methodologies like Comparative Molecular Field Analysis (CoMFA) to build three-dimensional (3D-QSAR) models. CoMFA models map the steric and electrostatic fields of molecules to predict their activity, providing a visual and quantitative understanding of the structure-activity relationship.
For a series of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, a 3D-QSAR model was developed to understand the relationship between their structure and root growth inhibition in Arabidopsis thaliana. nih.gov This study provides a framework for understanding how substitutions on the picolinic acid scaffold affect herbicidal activity. The statistical validation of such models is crucial for their predictive power.
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated correlation coefficient) | 0.679 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated correlation coefficient) | 0.848 | Represents the goodness of fit of the model to the training set data. |
| SEE (Standard Error of Estimate) | 0.337 | Measures the precision of the predictions. |
| F value (Fischer test value) | 44.660 | Indicates the statistical significance of the model. |
| ONC (Optimum Number of Components) | 4 | The number of principal components that yields the highest q². |
The CoMFA model for these picolinates revealed significant contributions from both steric and electrostatic fields to their herbicidal activity. nih.gov The steric field contributed 62.7%, while the electrostatic field contributed 36.3%. nih.gov This suggests that the size, shape, and electronic properties of the substituents are all critical for biological activity.
Applying these insights to this compound, the following mechanistic predictions can be made:
Steric Influence of Halogen Substituents: The chlorine atoms at the 3 and 6 positions and the bromine atom at the 5 position are bulky groups. Based on CoMFA contour maps from related studies, bulky substituents in these regions of the pyridine ring can either enhance or diminish activity depending on the specific steric requirements of the target protein's binding pocket. If the binding site is sterically constrained, these large halogens could hinder optimal binding. Conversely, if the pocket has corresponding spacious regions, these groups could enhance binding through favorable van der Waals interactions. In a study of 1,2,4-triazolo[4,3-a]pyridine derivatives, the steric field was also found to be a significant contributor to herbicidal activity. nih.gov
Electrostatic Effects of Halogens: The high electronegativity of chlorine and bromine atoms significantly influences the electronic distribution of the pyridine ring. These electron-withdrawing groups create regions of positive and negative electrostatic potential around the molecule. CoMFA electrostatic contour maps for analogous herbicides often indicate that regions of negative potential (electron-rich) are favorable for interaction with positively charged residues in the target's active site, and vice-versa. The specific arrangement of the chloro and bromo substituents in this compound would dictate its electrostatic interaction profile and, consequently, its binding affinity.
| Field Type | Contribution (%) | Predicted Mechanistic Role for this compound |
|---|---|---|
| Steric | 62.7 | The bulky bromo and chloro substituents likely play a key role in fitting into the target's binding pocket. |
| Electrostatic | 36.3 | The electron-withdrawing nature of the halogens creates a specific electrostatic potential map crucial for binding affinity. |
Vi. Environmental Fate and Degradation Mechanisms of Methyl 5 Bromo 3,6 Dichloropicolinate
Photochemical Transformation Pathways and Photolysis Kinetics
Photodegradation, the breakdown of compounds by light, is a significant degradation pathway for many pyridine-based herbicides in the environment. For instance, picloram is readily degraded by sunlight when in aqueous solutions or on the surface of plants and soil. invasive.org The rate of photodegradation is typically faster in clear, moving water. invasive.org Studies on clopyralid have shown that its degradation follows pseudo-first-order kinetics under UV irradiation in pure water. acs.orgacs.org However, in natural surface waters, the presence of dissolved organic matter (DOM) can reduce the rate of direct photolysis by competing for light absorption. acs.org
Conversely, some substances can promote indirect photodegradation. For clopyralid, the presence of compounds like hematoporphyrindihydrochloride, which generates singlet oxygen upon exposure to sunlight, can facilitate its degradation. acs.org The photolysis of another related herbicide, triclopyr, was found to be significantly accelerated in the presence of adjuvants found in commercial formulations when studied on model leaf surfaces. nih.gov Given the halogenated pyridine (B92270) structure of Methyl 5-bromo-3,6-dichloropicolinate, it is plausible that it will also be susceptible to photodegradation, with its kinetics influenced by environmental matrices such as water composition and the presence of photosensitizers.
Table 1: Photodegradation Data for Structurally Similar Compounds
| Compound | Conditions | Half-life | Reference |
|---|---|---|---|
| Picloram | Aqueous solution, sunlight | 2.3 - 41.3 days | epa.gov |
| Picloram | On soil surface, sunlight | Slower than in water (15% degradation in 1 week) | invasive.org |
| Clopyralid | Pure water, UV irradiation | Follows pseudo-first-order kinetics | acs.orgacs.org |
Hydrolytic Stability and Degradation in Aqueous Environments
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For ester-containing compounds like this compound, hydrolysis of the methyl ester group is a probable and significant degradation pathway. libretexts.orglibretexts.org This reaction can be catalyzed by either acids or bases. libretexts.orglibretexts.org
Studies on the herbicide haloxyfop-methyl, a methyl ester of a pyridinyloxy phenoxy propionic acid, demonstrate very rapid hydrolysis. In soil, haloxyfop-P-methyl has a half-life of approximately 0.5 days, quickly converting to its corresponding acid, haloxyfop-P. fao.orgfao.org This rapid hydrolysis occurs in both sterile and non-sterile soil, indicating it is primarily a chemical process rather than a microbial one. fao.org The hydrolysis of esters results in the formation of a carboxylic acid and an alcohol. libretexts.orglibretexts.org Therefore, it is anticipated that this compound would hydrolyze in aqueous environments to form 5-bromo-3,6-dichloropicolinic acid and methanol (B129727). The rate of this hydrolysis would likely be dependent on the pH of the surrounding water.
Enzymatic and Microbial Degradation Processes (e.g., biodegradation pathways)
Microbial degradation is a primary mechanism for the breakdown of many pesticides in soil and water. invasive.orgresearchgate.net For picloram, microbial metabolism is considered the major pathway of its degradation in soils, although the process is generally slow. invasive.org The rate of microbial degradation can be influenced by environmental conditions that favor microbial activity, such as high soil moisture and temperature. invasive.org
Various microorganisms have been identified that can degrade pyridine and its derivatives. researchgate.netespublisher.comresearchgate.net For example, the yeast Lipomyces kononenkoae has been shown to rapidly and completely degrade picloram. researchgate.netumn.eduacs.org The biodegradation of picloram by this yeast proceeds via a didechlorinated, dihydroxylated pyridinecarboxylic acid derivative. researchgate.netumn.eduacs.org Similarly, bacteria such as Rhodococcus sp. have been found to degrade picolinic acid, utilizing it as a source of carbon and energy. mdpi.com The degradation pathway in this case involves the formation of 6-hydroxypicolinic acid. mdpi.com Given that this compound is a derivative of picolinic acid, it is likely susceptible to microbial degradation by similar enzymatic pathways, likely following initial hydrolysis of the ester. These pathways often involve hydroxylation, dehalogenation, and eventual ring cleavage. acs.org
Table 2: Microbial Degradation of Structurally Similar Compounds
| Compound | Microorganism | Degradation Pathway/Products | Reference |
|---|---|---|---|
| Picloram | Lipomyces kononenkoae (yeast) | Didechlorinated, dihydroxylated pyridinecarboxylic acid derivative | researchgate.netumn.eduacs.org |
| Picolinic Acid | Rhodococcus sp. PA18 (bacterium) | Forms 6-hydroxypicolinic acid | mdpi.com |
| Pyridine | Bacillus brevis (bacterium) | Capable of degrading pyridine | espublisher.com |
Metabolic Fate in Model Biological Systems (non-clinical investigations)
The metabolic fate of halogenated organic compounds has been studied in various non-clinical biological systems. While specific metabolic data for this compound is not available, studies on related compounds in organisms such as rats can provide insights into potential metabolic pathways.
For instance, studies on the herbicide haloxyfop in rats showed that the compound is absorbed and then excreted, primarily in the feces and to a lesser extent in the urine. inchem.org The elimination half-life in plasma, liver, and kidney was found to be several days. inchem.org In plants, esters of haloxyfop are rapidly hydrolyzed to the active acid form. fao.orgfao.org
Picolinic acid itself is a metabolite of tryptophan in mammals, and the enzyme responsible for its formation, picolinic carboxylase, has been identified in the liver and kidney of rats. nih.gov This suggests that biological systems possess enzymatic machinery capable of interacting with the picolinate (B1231196) structure. Marine algae are also known to produce a wide variety of halogenated organic compounds, indicating that metabolic pathways for such molecules are present in diverse biological systems. nih.govmdpi.com It can be inferred that the metabolism of this compound in a model biological system would likely involve initial hydrolysis of the ester group, followed by potential dehalogenation and further enzymatic modifications of the pyridine ring.
Vii. Analytical Method Development for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for isolating Methyl 5-bromo-3,6-dichloropicolinate from other components in a sample and for its subsequent quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties and the analytical requirements.
Given the polar nature of the pyridine (B92270) ring and the ester functional group, reversed-phase HPLC is a highly suitable technique for the analysis of this compound. A well-developed HPLC method can offer excellent resolution, sensitivity, and reproducibility.
Method Parameters: A typical HPLC method for this compound would utilize a C18 stationary phase, which is effective for retaining and separating nonpolar to moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. chromatographyonline.comhalocolumns.com The addition of a small percentage of an acid, like formic acid or trifluoroacetic acid, to the aqueous phase can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the silica-based column packing. scispace.com
Detection: Ultraviolet (UV) detection is a common and effective choice for this analyte due to the presence of the aromatic pyridine ring, which absorbs UV light. The selection of an appropriate wavelength, likely around 220 nm or 254 nm, is critical for achieving optimal sensitivity. scispace.com A diode array detector (DAD) can be employed to obtain spectral information, which aids in peak purity assessment and compound identification.
Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. This calibration can then be used to determine the concentration of this compound in unknown samples. The inclusion of an internal standard is recommended to correct for variations in injection volume and potential matrix effects. iosrjournals.orgresearchgate.net
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.org As a methyl ester, this compound is expected to have sufficient volatility for GC analysis, particularly at elevated temperatures.
Method Parameters: A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The choice of carrier gas is usually helium or nitrogen. gcms.cz The temperature program of the GC oven is optimized to ensure good separation from other components and to achieve sharp, symmetrical peaks. The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation.
Detection: For halogenated compounds like this compound, an Electron Capture Detector (ECD) is highly sensitive and selective. The ECD is particularly responsive to molecules containing electronegative atoms such as chlorine and bromine. nih.gov A halogen-specific detector (XSD) could also be employed for enhanced selectivity. nih.gov
Quantitative Analysis: Similar to HPLC, quantification by GC involves the use of a calibration curve prepared from standards of known concentrations. An internal standard is also crucial for accurate and precise quantification, compensating for any variability in the injection process.
Table 2: Proposed GC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL (splitless) |
Hyphenated Techniques for Identification and Characterization
While chromatographic techniques are excellent for separation and quantification, hyphenated techniques that couple chromatography with mass spectrometry (MS) are indispensable for the definitive identification and structural characterization of analytes.
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, making it a highly sensitive and selective technique for the analysis of a wide range of compounds. ca.gov For this compound, LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), can provide both quantitative data and structural information.
Ionization: Electrospray ionization (ESI) is a suitable ionization technique for this compound. nih.gov Given the presence of the basic pyridine nitrogen, positive ion mode ESI ([M+H]+) is a viable option. Alternatively, negative ion mode ESI could be employed, potentially leading to the in-source fragmentation and detection of the bromide ion, which can be a selective marker for brominated compounds. tandfonline.comtandfonline.comresearchgate.net
Mass Analysis: A triple quadrupole mass spectrometer is commonly used for quantitative LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. ca.gov This involves selecting the precursor ion (the molecular ion or a prominent adduct) in the first quadrupole, inducing fragmentation in the collision cell (second quadrupole), and monitoring specific product ions in the third quadrupole. This highly selective process minimizes background noise and enhances sensitivity. High-resolution mass spectrometry (HRMS), using instruments like a Quadrupole Time-of-Flight (Q-TOF), can provide accurate mass measurements, which aids in confirming the elemental composition of the parent molecule and its fragments. nih.gov
Research Findings: In the analysis of related bromo-chloro pyridine derivatives, LC-MS has been successfully used for reaction monitoring and product confirmation. rsc.org For instance, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum that is invaluable for identifying halogenated compounds.
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.comoup.com It is particularly well-suited for the analysis of organohalogen compounds. nih.govnih.govresearchgate.netcore.ac.uk
Ionization and Fragmentation: Electron Impact (EI) is the most common ionization method in GC-MS. unesp.br EI is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the compound that can be compared to spectral libraries for identification. For this compound, characteristic fragmentation patterns would be expected, including the loss of the methoxy (B1213986) group (-OCH3), the carboxyl group (-COOCH3), and cleavage of the halogen atoms. libretexts.orgresearchgate.net The fragmentation of picolinyl esters, in general, is well-documented and often involves interactions with the pyridine nitrogen. nih.govnih.gov
Mass Analysis: A single quadrupole mass spectrometer is commonly used for routine GC-MS analysis. For more complex samples or when higher selectivity is needed, a triple quadrupole or a high-resolution mass spectrometer can be used. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity for trace-level analysis by monitoring only a few characteristic ions. oup.com
Advanced Sample Preparation Methodologies for Complex Matrices
The analysis of this compound in complex environmental or biological matrices, such as soil, water, or plant tissues, requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. For the extraction of a moderately polar compound like this compound from aqueous matrices, a reversed-phase sorbent such as C18 or a polymeric sorbent would be appropriate. nih.gov The sample is loaded onto the SPE cartridge, interfering compounds are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a popular sample preparation technique, particularly for the analysis of pesticide residues in food and agricultural products. nih.govfood-safety.comquechers.eusigmaaldrich.com It involves an initial extraction with acetonitrile followed by a "salting-out" step to partition the analyte into the organic phase. A subsequent dispersive SPE (d-SPE) cleanup step is then performed by adding a small amount of sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and graphitized carbon black (GCB) to remove pigments) to an aliquot of the extract. iaea.orgnih.gov This method is known for its high throughput and good recovery for a wide range of analytes. Given the likely application of this compound in agricultural research, the QuEChERS method is highly relevant. For soil samples, a modified QuEChERS procedure would typically involve hydrating the soil sample before extraction with acetonitrile. chromatographyonline.com
Table 3: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid mobile phase. | High selectivity, good concentration factor, automation is possible. | Can be time-consuming, potential for sorbent-analyte interactions. |
| QuEChERS | Acetonitrile extraction followed by salting-out and dispersive SPE cleanup. | Fast, easy, low solvent consumption, high throughput, suitable for multi-residue analysis. | May not be suitable for all analyte-matrix combinations, matrix effects can still be present. |
Viii. Future Research Directions
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly methods for the synthesis of Methyl 5-bromo-3,6-dichloropicolinate is a primary area for future research. Current approaches to synthesizing halogenated pyridines often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future synthetic strategies should prioritize sustainability and cost-effectiveness.
Key areas of exploration could include:
Green Chemistry Approaches: The application of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic reactions, could lead to more sustainable synthetic routes. bohrium.comnih.gov Methodologies like microwave-assisted synthesis and one-pot multicomponent reactions have shown promise in the environmentally friendly production of pyridine (B92270) derivatives. nih.gov
Catalytic C-H Halogenation: Investigating palladium-catalyzed C-H halogenation could provide a more direct and atom-economical method for introducing the chloro and bromo substituents onto the picolinic acid backbone. manipal.edu This would be a significant advancement over traditional methods that often require pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, leading to higher yields, enhanced safety, and easier scalability of the synthesis.
Biocatalysis: Exploring enzymatic routes for the synthesis or modification of the picolinate (B1231196) core could offer a highly selective and sustainable alternative to traditional chemical methods.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Green Chemistry | Reduced environmental impact, use of safer reagents. bohrium.com | Catalyst development, optimization of reaction conditions. |
| Catalytic C-H Halogenation | High atom economy, direct functionalization. manipal.edu | Catalyst cost and stability, regioselectivity control. |
| Flow Chemistry | Improved safety and scalability, precise process control. | Initial setup cost, potential for clogging. |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Enzyme discovery and engineering, substrate scope limitations. |
Design and Synthesis of Next-Generation Analogues for Mechanistic Probing
Systematic structural modifications of this compound can provide valuable insights into its mechanism of action in various chemical and biological systems. The design and synthesis of next-generation analogues are crucial for establishing structure-activity relationships (SAR).
Future research in this area should focus on:
Halogen Substitution: Replacing the bromo and chloro atoms with other halogens (e.g., fluorine, iodine) or other functional groups can elucidate the role of these substituents in the molecule's activity. researchgate.net The position of the halogens can also be varied to understand their impact on the compound's properties.
Modification of the Ester Group: Altering the methyl ester to other esters, amides, or carboxylic acids can influence the compound's solubility, stability, and biological activity.
Introduction of Other Substituents: Adding other functional groups to the pyridine ring can modulate the electronic and steric properties of the molecule, potentially leading to analogues with enhanced or novel activities.
A table outlining potential analogue designs and their research purpose is provided below:
| Analogue Design | Research Purpose | Potential Impact |
| Varying Halogen Substituents | To understand the influence of halogen type and position on activity. researchgate.net | Optimization of potency and selectivity. |
| Modifying the Ester Moiety | To investigate the role of the ester in bioavailability and target interaction. | Improved pharmacokinetic properties. |
| Introducing Novel Functional Groups | To explore new chemical space and identify novel biological activities. | Discovery of new lead compounds. |
Advanced Computational Studies for Predictive Modeling of Reactivity and Mechanism
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its analogues, thereby guiding experimental efforts.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbitals, and reactivity indices of the molecule. mostwiedzy.plresearchgate.net This can provide insights into its susceptibility to nucleophilic or electrophilic attack and predict its reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to correlate the structural features of a series of analogues with their biological activity. nih.gov This can aid in the rational design of more potent compounds.
Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the binding mode of this compound and its analogues. bohrium.com Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and elucidate the key interactions.
The following table summarizes the potential applications of different computational methods:
| Computational Method | Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. mostwiedzy.plresearchgate.net | Reaction pathways, stability, and spectroscopic properties. |
| QSAR | Predicting biological activity based on structure. nih.gov | Identification of key structural features for activity. |
| Molecular Docking & Dynamics | Investigating interactions with biological targets. bohrium.com | Binding affinity, binding mode, and complex stability. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding in Biological Systems
Should this compound exhibit biological activity, a systems biology approach integrating various "omics" technologies can provide a comprehensive understanding of its mechanism of action.
Future research in this area could involve:
Transcriptomics: Analyzing changes in gene expression in response to treatment with the compound can identify affected cellular pathways.
Proteomics: Studying alterations in the proteome can reveal changes in protein abundance and post-translational modifications, providing insights into the cellular response at the protein level.
Metabolomics: Investigating changes in the metabolome can identify metabolic pathways that are perturbed by the compound. nih.gov
The integration of these multi-omics datasets can help to build a holistic picture of the compound's effects on a biological system, from the gene to the metabolite level. nih.gov This approach is particularly valuable for understanding the complex mechanisms of action of bioactive compounds. nih.gov
The table below outlines the potential contributions of different omics technologies:
| Omics Technology | Information Gained | Potential for Mechanistic Insight |
| Transcriptomics | Changes in gene expression profiles. | Identification of signaling pathways and regulatory networks. |
| Proteomics | Alterations in protein abundance and modifications. | Understanding of cellular responses and target engagement. |
| Metabolomics | Perturbations in metabolic pathways. nih.gov | Elucidation of metabolic reprogramming and off-target effects. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing Methyl 5-bromo-3,6-dichloropicolinate, and how do they resolve structural ambiguities?
- Answer : Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are critical for identifying functional groups and substituent positions. For example, FTIR can confirm ester carbonyl stretches (~1700 cm⁻¹), while -NMR and -NMR distinguish halogenated pyridine ring protons and carbons. Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns. Cross-referencing with computational vibrational frequency calculations (e.g., density functional theory) enhances accuracy .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
- Answer : Halogenation of picolinic acid derivatives is a key route. For instance, bromination at the 5-position using N-bromosuccinimide (NBS) followed by chlorination at 3- and 6-positions via electrophilic substitution (e.g., Cl₂/FeCl₃) is typical. Challenges include regioselectivity control and competing side reactions (e.g., over-halogenation). Purification often requires column chromatography or recrystallization to isolate the target compound .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Answer : The bromine atom at position 5 acts as a prime site for Suzuki-Miyaura coupling due to its moderate electronegativity and accessibility. Chlorine at positions 3 and 6 creates steric hindrance, reducing reactivity at adjacent sites. Computational studies (e.g., Fukui indices) predict electrophilic/nucleophilic regions, guiding catalyst selection (e.g., Pd(PPh₃)₄ for sterically demanding substrates). Comparative kinetic studies with analogs (e.g., Methyl 5-bromo-3-methylpicolinate) highlight electronic deactivation by chlorine .
Q. What strategies mitigate competing side reactions during regioselective functionalization of this compound?
- Answer :
- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates).
- Directed ortho-metalation : Use directing groups (e.g., esters) to control metalation positions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
Case studies show that optimizing reaction temperature (e.g., 0°C to suppress elimination) and stoichiometry (e.g., 1.2 eq. coupling partners) improves yield .
Q. How can discrepancies in reported reaction yields for this compound-derived intermediates be resolved?
- Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent polarity). For example, a 2³ factorial design revealed that Pd catalyst purity (>99%) and anhydrous conditions increase reproducibility. Contradictions in literature often stem from unaccounted moisture sensitivity or trace metal impurities. Independent validation via HPLC or GC-MS is recommended .
Data Analysis and Mechanistic Insights
Q. What computational tools predict the degradation pathways of this compound under environmental conditions?
- Answer : Density functional theory (DFT) models simulate bond dissociation energies, identifying vulnerable sites (e.g., ester cleavage via hydrolysis). Environmental stability assays (e.g., exposure to UV light or aqueous buffers at varying pH) correlate with predicted pathways. Fluorescence anisotropy and Brunauer–Emmett–Teller (BET) analysis quantify adsorption to organic matter, influencing degradation rates .
Comparative Reactivity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
